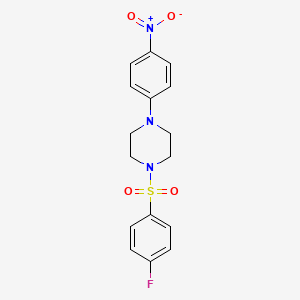

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine

Overview

Description

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C16H16FN3O4S and a molecular weight of 365.386 g/mol . This compound is known for its unique structure, which includes both fluorophenyl and nitrophenyl groups attached to a piperazine ring. It is often used in early discovery research due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-fluorophenylsulfonyl chloride with 4-nitrophenylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Fluorophenyl)sulfonyl-4-(4-aminophenyl)piperazine.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use this compound to study the effects of fluorophenyl and nitrophenyl groups on biological systems.

Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine is not fully understood. it is believed to interact with various molecular targets due to the presence of both fluorophenyl and nitrophenyl groups. These interactions can affect different biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine include:

1-(4-Methylphenyl)sulfonyl-4-(4-nitrophenyl)piperazine: This compound has a methyl group instead of a fluorine atom, which can lead to different chemical and biological properties.

1-((4-Nitrophenyl)sulfonyl)piperazine: Lacks the fluorophenyl group, which may result in reduced reactivity and different applications.

The uniqueness of this compound lies in its combination of fluorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity .

Biological Activity

1-(4-Fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine is a synthetic compound with significant potential in various biological applications. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C16H16FN3O4S

- Molecular Weight : 365.386 g/mol

- CAS Number : 5531-92-0

The compound features a piperazine ring with a fluorophenyl and a nitrophenyl group, which contribute to its unique chemical properties and biological activities. The sulfonyl group enhances reactivity, making it a valuable intermediate in chemical syntheses .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the interactions between the fluorophenyl and nitrophenyl groups with various molecular targets influence multiple biochemical pathways. These interactions can lead to diverse biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, showing activity against various pathogens.

- Antitumor Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially due to the presence of electron-withdrawing groups that enhance its reactivity .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various compounds, including derivatives of piperazine, indicated that compounds with similar structures to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 5.0 | Staphylococcus aureus |

| Compound B | 10.0 | Escherichia coli |

| This compound | TBD | TBD |

The exact MIC for this compound is still under investigation .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 9.5 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-(4-Methylphenyl)sulfonyl-4-(4-nitrophenyl)piperazine | Methyl group instead of fluorine | Different electronic properties due to methyl substitution |

| 1-((4-Nitrophenyl)sulfonyl)piperazine | Lacks fluorophenyl group | Reduced reactivity; potential for different biological interactions |

| 1-Bis(4-fluorophenyl)methylpiperazine | Contains two fluorophenyl groups | Enhanced lipophilicity; potential for different pharmacokinetics |

The combination of both fluorinated and nitro-substituted aromatic systems in this compound provides distinct chemical reactivity profiles and potential biological activities compared to these similar compounds .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQXELBOPXJQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386000 | |

| Record name | 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5531-92-0 | |

| Record name | 1-(4-fluorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.